Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine ring substituted with a coumarin-derived chromenylmethyl group and an ethyl carboxylate ester. The piperazine-carboxylate scaffold is commonly utilized in medicinal chemistry to enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-17(22)19-7-5-18(6-8-19)11-12-9-16(21)24-15-4-3-13(20)10-14(12)15/h3-4,9-10,20H,2,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKPDGXLCVQPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base. Subsequent steps may include cyclization, hydroxylation, and esterification to achieve the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can reduce double bonds or carbonyl groups.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : The chromone structure is known for its antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies have shown that compounds similar to ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate can reduce inflammation markers in vitro and in vivo.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, potentially through mitochondrial pathways or caspase activation.
Table 1: Summary of Key Studies
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : Due to its cytotoxic effects on cancer cells, further development could lead to novel anticancer therapies.
- Neuroprotection : Its potential role as a dopamine receptor antagonist may open avenues for treating neurodegenerative diseases.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses could be harnessed in developing new anti-inflammatory medications.
Mechanism of Action
The mechanism by which Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperazine-carboxylate derivatives, particularly in terms of substituents on the piperazine ring. Below is a comparative analysis based on substituent chemistry, synthesis routes, and biological activity.
Substituent Chemistry and Functional Group Variations
Key Observations :
- The target compound uniquely combines a hydroxylated coumarin system with the piperazine-carboxylate scaffold, distinguishing it from sulfur-containing analogs (e.g., thiazolidinones in or quinazolinones in ).
- Indole-based derivatives (e.g., ) lack the chromenone or sulfur-based heterocycles but share the ethyl carboxylate group, suggesting comparable solubility profiles.
Biological Activity
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate, commonly referred to as EHP-101, is a synthetic compound belonging to the class of chromenones. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Synthesis
EHP-101 is characterized by a chromenone core linked to a piperazine ring. The synthesis typically involves several steps:
- Formation of Chromenone Core : The initial step often employs a Knoevenagel condensation reaction between a suitable aldehyde and a phenolic compound.
- Cyclization and Hydroxylation : Subsequent reactions include cyclization and hydroxylation to introduce functional groups.
- Esterification : Finally, esterification with ethyl chloroformate leads to the formation of the final product.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1. Formation of Chromenone | Knoevenagel condensation | Aldehyde, phenolic compound |
| 2. Cyclization | Cyclization | Base (e.g., sodium ethoxide) |
| 3. Hydroxylation | Hydroxylation | Hydroxylating agents |
| 4. Esterification | Esterification | Ethyl chloroformate |
Antioxidant Activity
EHP-101 exhibits significant antioxidant properties, which can be attributed to the hydroxyl groups present in its structure. These groups are effective in scavenging free radicals, thereby reducing oxidative stress in cellular environments. Studies have shown that compounds with similar structures can significantly inhibit lipid peroxidation and enhance cellular viability under oxidative stress conditions .
Anticancer Properties
Research indicates that EHP-101 may possess anticancer activity through various mechanisms:
- Induction of Apoptosis : EHP-101 has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
- Cell Cycle Arrest : It can halt the progression of the cell cycle in cancer cells, leading to reduced proliferation .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases .
The biological effects of EHP-101 are mediated through interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could modulate receptors associated with pain and inflammation .
Table 2: Biological Activities of EHP-101
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | , |
| Anticancer | Inducing apoptosis, cell cycle arrest | , |
| Anti-inflammatory | Inhibiting COX-2 and pro-inflammatory cytokines | , |
Case Studies and Research Findings
Several studies have investigated the biological activity of EHP-101:
- Antioxidant Study : A study demonstrated that EHP-101 significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide, indicating its potential neuroprotective effects.
- Cancer Research : In vitro studies on breast cancer cell lines showed that EHP-101 inhibited cell growth by inducing apoptosis via the mitochondrial pathway.
- Inflammation Model : Animal models treated with EHP-101 exhibited reduced swelling and pain in inflammatory conditions, supporting its use as an anti-inflammatory agent.
Table 3: Summary of Case Studies
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require purification to remove byproducts .
- Catalysts : Use of DIPEA (N,N-diisopropylethylamine) improves coupling efficiency by neutralizing HCl byproducts .
- Temperature : Reactions often proceed at 80–130°C, with higher temperatures accelerating kinetics but risking decomposition .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Coumarin Formation | Ethyl acetoacetate, H₂SO₄, 100°C | 60–75% | Purification of hydroxylated byproducts |
| Piperazine Coupling | K₂CO₃, DMF, 80°C | 45–65% | Competing N-alkylation at multiple sites |
| Esterification | EDC/HOAt, DIPEA, RT | 50–70% | Hydrolysis of activated intermediates |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Stretching vibrations for C=O (1680–1750 cm⁻¹), O–H (3200–3500 cm⁻¹), and C–O ester (1200–1300 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₇H₂₀N₂O₅ (exact mass: 356.14 g/mol) with fragmentation patterns indicating loss of CO₂Et (–73 Da) .
Advanced: How can computational methods predict biological targets, and what validation experiments are recommended?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., prolyl hydroxylases, kinases). The coumarin moiety may bind to hydrophobic pockets, while the piperazine facilitates hydrogen bonding .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes.
- Validation :
Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data?
Methodological Answer:
- Pharmacokinetic Profiling :
- Formulation Adjustments : Nanoemulsions or liposomal encapsulation improve bioavailability .
- Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated derivatives that may lack activity .
Basic: What biological activities are reported for similar piperazine-coumarin hybrids?
Methodological Answer:
- Enzyme Inhibition : Analogues inhibit prolyl hydroxylases (e.g., HIF-PH) and tyrosine kinases via π-π stacking and H-bonding .
- Antimicrobial Activity : Coumarin’s planar structure intercalates into microbial DNA, while piperazine enhances solubility .
- Anticancer Screening : MTT assays show IC₅₀ values in the µM range for breast cancer cell lines (MCF-7) .
Advanced: How does piperazine substitution affect physicochemical properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -F, -Cl): Increase logP (lipophilicity) but may reduce solubility.
- Hydrogen Bonding : 4-Methoxyphenyl substitution enhances water solubility (logS –3.5 vs. –4.8 for unsubstituted) .
- Bioactivity Correlation : Methyl or benzyl groups on piperazine improve kinase inhibition by 2–5 fold compared to H-substituted analogues .
Q. Table 2: Substituent Effects on Activity
| Substituent | logP | Solubility (mg/mL) | IC₅₀ (HIF-PH, µM) |
|---|---|---|---|
| -H | 2.1 | 0.15 | 12.5 |
| -CH₃ | 2.4 | 0.10 | 8.2 |
| -OCH₃ | 1.8 | 0.25 | 6.7 |
Advanced: What crystallography challenges exist, and how to optimize X-ray diffraction parameters?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
